2-(5-アミノ-1H-1,2,4-トリアゾール-3-イル)酢酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

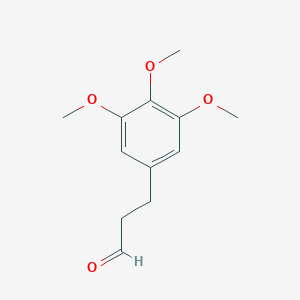

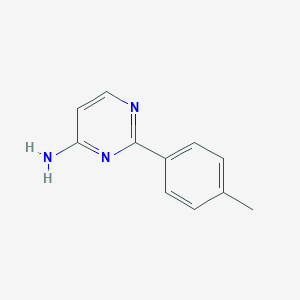

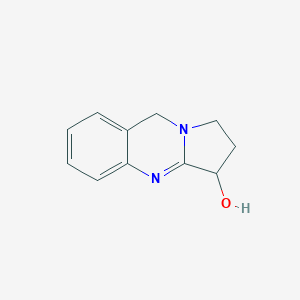

(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid, commonly known as ATAA, is an organic compound belonging to the triazole family of compounds. It is a colorless solid with a molecular weight of 179.17 g/mol and a melting point of 144 °C. ATAA is a versatile compound that has a wide range of applications in scientific research and in the laboratory.

科学的研究の応用

抗がん剤

1,2,4-トリアゾール誘導体は、問題の化合物に関連するものを含め、抗がん剤としての可能性について研究されています . 例えば、ある研究では、19種類の新しい1,2,4-トリアゾール誘導体の合成が報告され、MCF-7、HeLa、A549を含む3つのヒトがん細胞株に対する細胞毒性が評価されました . これらの化合物のいくつかは、有望な細胞毒性を示しました .

抗生物質

この化合物は、抗生物質の製造に使用できます . これは、問題の化合物を含むアミノアゾールカルボン酸が、ヘテロ芳香族オリゴアミドを形成し、遺伝子発現に影響を与える能力について広く研究されているためです .

生物活性物質の合成

抗生物質に加えて、この化合物は、生物活性物質とエネルギー豊富な物質の製造にも使用できます . これは、アミノアゾールカルボン酸がヘテロ芳香族オリゴアミドを形成する能力によるものです .

抗増殖活性

ある研究では、豊富で自然に再生可能なロンギフォレンから、17種類の新しい2-(5-アミノ-1-(置換スルホニル)-1H-1,2,4-トリアゾール-3-イルチオ)-6-イソプロピル-4,4-ジメチル-3,4-ジヒドロナフタレン-1(2H)-オン化合物が合成されました . 合成された化合物のin vitro細胞毒性は、T-24、MCF-7、HepG2、A549、HT-29の5つのヒトがん細胞株に対して評価されました

作用機序

Target of Action

It’s known that this compound is often used as a precursor in the synthesis of various organic compounds .

Mode of Action

It’s known that this compound can participate in various chemical reactions due to the presence of the amino and carboxyl groups .

Biochemical Pathways

It’s known that this compound is often used in the synthesis of various organic compounds, suggesting that it may be involved in multiple biochemical pathways .

Pharmacokinetics

It’s known that this compound is a solid at room temperature and has a high solubility in water . This suggests that it could potentially be well-absorbed and distributed in the body, but further studies are needed to confirm this.

Result of Action

It’s known that this compound is often used in the synthesis of various organic compounds, suggesting that it may have diverse effects depending on the specific context .

Action Environment

The action of 2-(5-amino-1H-1,2,4-triazol-3-yl)acetic acid can be influenced by various environmental factors. For instance, its stability can be affected by temperature and pH . Furthermore, its efficacy can be influenced by the presence of other compounds in the environment .

特性

IUPAC Name |

2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c5-4-6-2(7-8-4)1-3(9)10/h1H2,(H,9,10)(H3,5,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMNOXQLJYNSKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=NN1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340688 |

Source

|

| Record name | (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143832-52-4 |

Source

|

| Record name | (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-Amino-4H-1,2,4-triazol-3-yl)acetic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the coordination behavior of ATAA with transition metals, and how does it influence the resulting complex's structure?

A: ATAA demonstrates the ability to act as a multidentate ligand, coordinating with transition metals like nickel and copper. [, ] In the case of nickel, ATAA coordinates through the nitrogen atoms of the triazole ring and the oxygen atom of the carboxylate group, forming a mononuclear complex. [] Conversely, with copper, ATAA forms a heptanuclear complex bridged by hydroxide ions. [] This difference in coordination behavior highlights the ligand's versatility in generating diverse metal complex architectures.

Q2: The copper-ATAA complex exhibits interesting magnetic properties. Can you elaborate on this?

A: The Cu(II) heptanuclear complex formed with ATAA, denoted as Cu7atac, exhibits strong antiferromagnetic couplings between the copper ions. [] This behavior arises from the ligand's bridging mode, facilitating magnetic interactions through its N,N bonding and the anti-anti configuration of the carboxylate group. Theoretical calculations, including CASSCF and DFT methods, suggest that Cu7atac represents a spin-frustrated system. [] This means the ground state comprises co-existing doublet and quartet spin states, leading to intriguing magnetic behavior.

Q3: Aside from its complexation ability, what other applications have been explored for ATAA or its derivatives?

A: ATAA serves as a precursor for synthesizing energetic materials. [] Specifically, it can be used to synthesize 3,3′-bis(dinitromethyl)-5,5′-azo-1H-1,2,4-triazole, a compound with potential applications as an energetic material. [] This derivative's energetic properties were assessed using techniques like single-crystal X-ray diffraction, DSC measurements, and sensitivity testing. [] Additionally, computational methods like the EXPLO5 code were employed to predict detonation parameters based on its heat of formation and density. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)

![4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline](/img/structure/B45328.png)